2-(Menthoxy)ethanol
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Overview
Description
2-(l-Menthoxy)ethanol is a clear, colorless liquid with a characteristic odor. This compound is widely used as a flavoring agent in various food and beverage products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(l-Menthoxy)ethanol can be synthesized by reacting l-menthol with a 1,2-epoxyalkane in the presence of a Lewis acid catalyst . The reaction typically involves the following steps:
Reactants: l-Menthol and 1,2-epoxyalkane.
Catalyst: Lewis acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.
Industrial Production Methods: The industrial production of 2-(l-menthoxy)ethanol follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and efficient, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(l-Menthoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
2-(l-Menthoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in studies related to cell signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Used in the production of flavoring agents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 2-(l-menthoxy)ethanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of certain enzymes and receptors. The compound’s cooling effect is attributed to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold .
Comparison with Similar Compounds
l-Menthol: A widely used cooling agent with a similar structure.
2-(l-Menthoxy)propane-1,2-diol: Another menthane monoterpenoid with similar properties.
Menthyl acetate: A compound with a similar cooling effect.
Uniqueness: 2-(l-Menthoxy)ethanol is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its ability to provide a cooling sensation while being less volatile than l-menthol makes it particularly valuable in various applications .
Properties
CAS No. |
38618-23-4 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h9-13H,4-8H2,1-3H3/t10-,11+,12-/m1/s1 |
InChI Key |
FVBGFZNFXUIHNC-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCCO)C(C)C |
SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCCO)C(C)C |
density |
0.920-0.940 |
75443-64-0 | |
physical_description |
Clear colourless viscous liquid; Minty aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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